2-(4-Bromo-2-hydroxyphenyl)acetic acid

Catalog No.
S813506
CAS No.
1261497-72-6
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2-hydroxyphenyl)acetic acid

CAS Number

1261497-72-6

Product Name

2-(4-Bromo-2-hydroxyphenyl)acetic acid

IUPAC Name

2-(4-bromo-2-hydroxyphenyl)acetic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12)

InChI Key

GIJMGBHHZPLOHP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)O)CC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)O)CC(=O)O

Currently Limited Information:

Possible Areas of Investigation:

Given the structure of the molecule, with its bromine and hydroxy functional groups, some potential areas for future research could include:

  • Synthetic Intermediate: The presence of the carboxylic acid group suggests it could be a useful intermediate in the synthesis of more complex molecules.
  • Biological Activity: The combination of the bromine and hydroxy groups could lead to interesting biological properties, however, this is purely speculative and would require experimental verification.

2-(4-Bromo-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol. It features a phenolic hydroxyl group and a carboxylic acid group, which contribute to its chemical reactivity and biological activity. The compound is characterized by its bromo substituent at the para position relative to the hydroxyl group on the aromatic ring, making it a derivative of phenylacetic acid.

The chemical reactivity of 2-(4-Bromo-2-hydroxyphenyl)acetic acid can be attributed to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The hydroxyl group can participate in reduction reactions, potentially leading to the formation of alcohol derivatives.

Research indicates that 2-(4-Bromo-2-hydroxyphenyl)acetic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antimicrobial effects, although specific data for this compound may vary.
  • Anti-inflammatory Effects: Compounds containing phenolic and carboxylic groups are often investigated for their anti-inflammatory potential.

The synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid typically involves several steps:

  • Condensation Reaction: Starting materials such as m-bromophenol and glyoxylic acid are reacted under alkaline conditions to form intermediates.
  • Reduction: The intermediates are then reduced using agents like stannous chloride in hydrochloric acid to yield the final product.
  • Purification: The product is purified through recrystallization after filtration and washing processes .

Several compounds share structural similarities with 2-(4-Bromo-2-hydroxyphenyl)acetic acid. Here is a comparison highlighting its uniqueness:

CompoundStructural FeaturesSimilarity Index
2-(5-Bromo-2-hydroxyphenyl)acetic acidBromine at the meta position0.95
2-(4-Bromo-2-methoxyphenyl)acetic acidContains a methoxy group instead of a hydroxyl group0.91
2-(5-Bromo-2-ethoxyphenyl)acetic acidEthoxy group at the meta position0.88
2-(2-(4-Bromophenoxy)phenyl)acetic acidContains a phenoxy substituent0.87

The unique feature of 2-(4-Bromo-2-hydroxyphenyl)acetic acid lies in its specific arrangement of functional groups, which may influence its biological activity differently compared to its analogs.

XLogP3

1.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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